molecular formula C16H22N2O2S B2710108 ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate CAS No. 892274-49-6

ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate

Cat. No.: B2710108
CAS No.: 892274-49-6
M. Wt: 306.42
InChI Key: SDYKFBXFPCPMFH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a 4-methylpiperidine ring via a thiourea group (N-carbothioyl) bridge . This specific molecular architecture, particularly the thiourea functional group, is often explored in medicinal and organic chemistry for its potential to interact with biological targets and serve as a key intermediate for more complex molecules. Compounds with this general structure are frequently investigated as valuable scaffolds in drug discovery efforts . The mechanism of action for thiourea-derivative compounds typically involves molecular interactions with enzymes or receptors, where the carbothioyl group can act as a key pharmacophore, influencing binding affinity and specificity . Researchers utilize this compound as a building block in organic synthesis. It is strictly for research applications and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-3-20-15(19)13-6-4-5-7-14(13)17-16(21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYKFBXFPCPMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a suitable sulfanylidenemethylating agent, followed by the introduction of the benzoic acid ethyl ester moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzoic acid ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a group of enzymes involved in the degradation of extracellular matrix components. They play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and tumor metastasis. Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate has been identified as a potent inhibitor of MMPs, particularly in the context of:

  • Rheumatoid Arthritis and Osteoarthritis : The compound may help alleviate symptoms by preventing cartilage degradation caused by excessive MMP activity. Studies indicate that it can inhibit the activity of specific MMPs involved in the breakdown of cartilage, thus providing a therapeutic avenue for treating these conditions .
  • Cancer Metastasis : By inhibiting MMPs that facilitate tumor invasion and metastasis, this compound holds promise as an adjunct therapy in oncology. It may reduce the metastatic potential of various cancers by blocking the enzymes that degrade the extracellular matrix .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects through its action on TNF-α, a cytokine involved in systemic inflammation. The compound's ability to inhibit TNF-α release can be beneficial in treating:

  • Inflammatory Bowel Diseases : Research suggests that compounds with similar mechanisms can mitigate inflammation associated with conditions like Crohn's disease and ulcerative colitis .
  • Autoimmune Disorders : The inhibition of TNF-α may also provide therapeutic benefits in autoimmune diseases such as psoriasis and multiple sclerosis, where inflammation plays a critical role .

Potential Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer progression:

  • Cell Cycle Regulation : The compound may influence pathways related to cell proliferation and survival, making it a candidate for further investigation in cancer therapies .
  • Combination Therapies : this compound could be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance seen with monotherapies .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidenemethyl group may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate, a comparative analysis of structurally analogous benzoate esters is presented below. Key compounds are selected based on substituent groups, applications, and physicochemical properties derived from the evidence.

Table 1: Structural and Functional Comparison of Benzoate Esters

Compound Name Substituents Functional Groups Primary Use Key Properties Reference
This compound 4-Methylpiperidine-1-carbothioyl, amino Thioamide, benzoate ester Not specified (likely agrochemical/pharmaceutical) Enhanced hydrolytic stability due to thioamide; cyclic amine improves lipophilicity N/A
Chlorimuron ethyl ester (Ethyl 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) Sulfonylurea, pyrimidinyl Sulfonamide, benzoate ester Herbicide Targets acetolactate synthase (ALS) in plants; sulfonamide enhances enzyme binding
Haloxyfop methyl ester (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Pyridinyloxy, phenoxypropanoate Ester, aryl ether Herbicide Inhibits acetyl-CoA carboxylase (ACCase); trifluoromethyl group increases bioactivity
2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride Trifluoromethylphenyl, aminoethyl Benzoate ester, tertiary amine Pharmaceutical impurity High polarity due to hydrochloride salt; trifluoromethyl enhances metabolic resistance

Key Structural and Functional Differences:

Thioamide vs. Sulfonamide/Amide Groups :

  • The thioamide (—NH—C(═S)—) in the target compound may confer greater resistance to enzymatic hydrolysis compared to the sulfonamide (—SO₂—NH—) in chlorimuron ethyl ester or standard amides. This could prolong its half-life in biological systems .
  • Sulfonamides (e.g., chlorimuron) are potent ALS inhibitors due to their hydrogen-bonding capacity, whereas thioamides might exhibit altered binding kinetics with target enzymes .

Cyclic Amine vs. In contrast, trifluoromethylphenyl (pharmaceutical impurity) or pyridinyl (haloxyfop) substituents enhance lipophilicity and membrane permeability .

Biological Targets and Selectivity: Herbicidal analogs like chlorimuron and haloxyfop target specific enzymes (ALS, ACCase) critical to plant growth. The target compound’s mechanism remains speculative but could involve similar pathways, modulated by its unique substituents .

Research Findings and Implications

Structural Analysis via Crystallography: Software such as SHELXL and Mercury (–3) enables precise determination of molecular conformations and packing patterns.

Pharmaceutical Relevance :

  • The presence of cyclic amines in drug impurities () underscores the importance of structural characterization to avoid off-target effects. The target compound’s piperidine-thioamide motif could interact with cytochrome P450 enzymes, necessitating metabolic studies .

Synthetic Challenges :

  • Thiourea formation (for the thioamide group) requires stringent conditions (e.g., Lawesson’s reagent), unlike sulfonamide synthesis, which employs sulfonyl chlorides. This impacts scalability and cost .

Biological Activity

Ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 278.36 g/mol

This compound exhibits various pharmacological activities, primarily through its interaction with biological targets such as enzymes and receptors. Its mechanism is believed to involve:

  • Inhibition of Matrix Metalloproteinases (MMPs) : MMPs play a crucial role in tissue remodeling and are implicated in cancer metastasis. The compound has shown promise as an MMP inhibitor, which could be beneficial in cancer therapy .
  • Nitric Oxide Synthase Modulation : The compound's structure suggests potential interactions with nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO), a key signaling molecule in various physiological processes including vasodilation and immune response .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines such as IL-6 and IL-8, potentially through its effects on nitric oxide production .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can provide neuroprotective benefits, possibly related to their ability to cross the blood-brain barrier and influence neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

StudyFindings
Demonstrated that the compound inhibits MMPs, suggesting a role in cancer treatment.
Reported anti-inflammatory effects through modulation of cytokine levels.
Showed potential neuroprotective effects in animal models, indicating a need for further exploration in neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Predicted to have good intestinal absorption.
  • Distribution : Likely to penetrate the blood-brain barrier.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Safety and Toxicity

Initial assessments indicate that this compound has a favorable safety profile, with no significant acute toxicity reported in animal studies. However, comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Q. How do researchers validate mechanistic hypotheses for unexpected byproducts?

  • Answer :
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbothioyl group incorporation .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates (e.g., isocyanates) .
  • Case Study : A 2024 study identified a competing SN2 pathway in piperidine alkylation via ²H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-methylpiperidine-1-carbothioyl)amino]benzoate
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